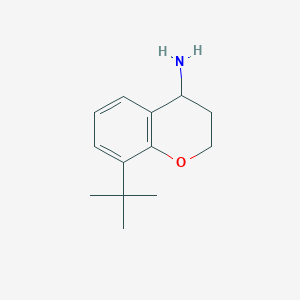

8-(tert-Butyl)chroman-4-amine

Descripción

1 Rationale for Investigating the 8-(tert-Butyl) Substitution Pattern

In medicinal chemistry, the systematic modification of a lead scaffold is a fundamental strategy for optimizing pharmacological properties. The introduction of a tert-butyl group onto the chromane ring is a classic example of probing the structure-activity relationship (SAR). The tert-butyl group is a bulky, lipophilic substituent. Its incorporation at the 8-position of the chroman-4-amine scaffold is intended to explore the steric and hydrophobic limits of the target's binding site.

The rationale for this specific substitution pattern can be understood through several key medicinal chemistry principles:

Modulating Metabolic Stability: The bulkiness of the tert-butyl group can shield adjacent parts of the molecule from metabolic enzymes, potentially increasing the compound's half-life and bioavailability.

Controlling Conformation: A large substituent can lock the molecule into a specific conformation, which may be more favorable for binding to the intended biological target. While research on the 8-position is less common than other sites, studies on related structures highlight the importance of substitution on the benzene ring of the chromane scaffold. For instance, research into chromenylurea and chromanylurea derivatives involved the synthesis of 8-aminochromane compounds as key intermediates for creating anti-TNF-α agents. nih.govmdpi.com This demonstrates that the 8-position is a viable point for modification to achieve desired biological outcomes. Although direct studies detailing the specific advantages of an 8-tert-butyl group are not prevalent, the investigation of bulky substituents at various positions is a consistent theme in the exploration of chromane-based compounds. acs.org

2 Overview of Research Trajectory for this Specific Compound

The research trajectory for 8-(tert-Butyl)chroman-4-amine is not one of a standalone, targeted drug development program. Instead, its exploration is embedded within the broader investigation of the chroman-4-amine scaffold. The scientific literature indicates a wide-ranging effort to synthesize and evaluate libraries of chromane derivatives with various substitution patterns to identify candidates with optimal activity for specific targets. researchgate.netcore.ac.uk

The general path of this research field can be summarized as follows:

Scaffold Identification: The chromane ring was identified as a privileged structure due to its presence in bioactive natural products like Vitamin E (tocochromanols). core.ac.uk

Initial Derivatization and Screening: Early research focused on synthesizing derivatives like chroman-4-ones and chroman-4-ols and screening them for biological activity, which revealed their potential as cholinesterase inhibitors. core.ac.uk

Expansion to Chroman-4-amines: Subsequently, researchers synthesized libraries of chroman-4-amine compounds through methods like reductive amination of the corresponding chromanone precursor. nih.govcore.ac.uk These libraries included a variety of substituents on the chromane ring to establish structure-activity relationships. For example, a study on gem-dimethylchroman-4-amine derivatives showed selective inhibition of butyrylcholinesterase (BuChE), with IC50 values ranging from 7.6 to 67 μM. researchgate.netnih.govcore.ac.uk

Positional Isomer Exploration: Research has explored substitutions at various positions on the chromane ring. For instance, C7-substituted chromanones were found to be potent and selective MAO-B inhibitors. acs.org Similarly, derivatives with substitutions at the 5- and 8-positions have been synthesized to act as anti-TNF-α agents. nih.gov

The investigation of this compound fits within this final stage of exploration, where specific positional isomers with varying steric and electronic properties are synthesized and evaluated. While this specific compound may not have extensive dedicated literature, its existence as a chemical entity for research purposes suggests its role as a probe molecule in the ongoing effort to map the full therapeutic potential of the chroman-4-amine scaffold.

Structure

3D Structure

Propiedades

IUPAC Name |

8-tert-butyl-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(2,3)10-6-4-5-9-11(14)7-8-15-12(9)10/h4-6,11H,7-8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOIBLQXMSCOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=C1OCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655602 | |

| Record name | 8-tert-Butyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890839-83-5 | |

| Record name | 8-tert-Butyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Synthesis of Chroman-4-one Precursors

The formation of the chroman-4-one scaffold is a critical step, and numerous methods have been developed to achieve this. These strategies often focus on constructing the heterocyclic ring system through various cyclization reactions. For the specific synthesis of 8-(tert-butyl)chroman-4-one, these methods can be adapted by using appropriately substituted starting materials, such as 2-(tert-butyl)phenol derivatives.

Cascade radical cyclization represents a powerful and efficient method for constructing complex molecular architectures like the chroman-4-one skeleton in a single step. These reactions typically involve the generation of a radical species that initiates a sequence of intramolecular bond formations.

A common strategy involves the radical-initiated cascade cyclization of 2-(allyloxy)arylaldehydes. rsc.orgacs.org The process can be triggered by various radicals, including alkyl, acyl, and phosphoryl species. rsc.org For instance, a convenient method for synthesizing ester-containing chroman-4-ones utilizes an alkoxycarbonyl radical generated from the decarboxylation of oxalates in the presence of ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). rsc.org This alkoxycarbonyl radical adds to the alkene of a 2-(allyloxy)arylaldehyde, initiating a cyclization cascade to form the chroman-4-one ring. rsc.org This method has been successfully applied to synthesize derivatives like methyl 2-(8-(tert-butyl)-4-oxochroman-3-yl)acetate. rsc.org

Another approach employs potassium persulfate (K₂S₂O₈) to generate phosphorus-centered radicals from phosphine (B1218219) oxides or phosphoryl radicals from phosphonates. acs.org These radicals then engage in a tandem C–P and C–C bond-forming cascade with 2-(allyloxy)benzaldehydes to produce phosphonate-functionalized chroman-4-ones under metal-free conditions. acs.org Radical-trapping experiments have confirmed that these transformations proceed via a radical pathway. mdpi.com

Harnessing the energy of visible light, photoredox catalysis has emerged as a green and powerful tool for organic synthesis. scispace.comresearchgate.net This methodology enables the generation of radical intermediates under mild conditions, often at room temperature, to construct chroman-4-one frameworks. scispace.comnih.gov

One notable protocol achieves the synthesis of 3-substituted chroman-4-ones through a tandem radical addition/cyclization of alkenyl aldehydes. scispace.com In this process, a photocatalyst, such as fac-Ir(ppy)₃, absorbs blue light and initiates the formation of an electron-deficient radical. This radical adds to the C=C double bond of a 2-(allyloxy)arylaldehyde, leading to an alkyl radical that undergoes intramolecular cyclization onto the aldehyde's carbonyl group to form an alkoxy radical intermediate. scispace.com A subsequent 1,2-hydrogen atom transfer (1,2-HAT) ultimately yields the chroman-4-one product. scispace.com This method demonstrates good functional group tolerance, and importantly, substrates with a tert-butyl group on the aromatic ring are well-tolerated, providing the corresponding chroman-4-one in high yield. scispace.com

Metal-free protocols have also been developed, utilizing an organic photoredox catalyst to initiate an acyl radical-initiated cyclization, providing access to a variety of 3-(arylmethyl)chroman-4-ones. researchgate.netresearchgate.net Furthermore, sustainable approaches using abundant and non-toxic iron(III) chloride (FeCl₃) as a catalyst have been reported. nih.gov In this system, visible light irradiation triggers a ligand-to-metal charge transfer, facilitating a decarboxylative radical cyclization to furnish chroman-4-one derivatives. nih.gov

| Catalyst System | Radical Source | Key Features | Reference |

| fac-Ir(ppy)₃ | α-Carbonyl alkyl bromide | Mild conditions, broad scope | scispace.com |

| Organic photocatalyst | Carboxylic acid thioester | Metal- and oxidant-free | researchgate.netresearchgate.net |

| FeCl₃ | Carboxylate salt | Sustainable, uses earth-abundant metal | nih.gov |

A highly efficient, one-step procedure for the synthesis of substituted chroman-4-ones involves a base-mediated aldol (B89426) condensation coupled with microwave irradiation. wiley.comlookchem.com This method provides rapid access to the chroman-4-one scaffold from readily available starting materials. wiley.com

The general procedure involves reacting an appropriate 2'-hydroxyacetophenone (B8834) with an aldehyde in ethanol, in the presence of a base such as diisopropylamine (B44863) (DIPA). wiley.com The mixture is then heated using microwave irradiation, which significantly accelerates the reaction. wiley.comlookchem.com This approach has been found to be particularly favorable for substrates with larger, electron-withdrawing groups in the 6- and 8-positions of the chroman-4-one ring. wiley.comgrafiati.com The use of microwave irradiation is considered an environmentally benign method that often leads to higher yields and shorter reaction times compared to conventional heating. figshare.com

Samarium(II) iodide (SmI₂) is a versatile single-electron transfer reagent widely used in organic synthesis. While not typically used to construct the chroman-4-one ring itself, SmI₂-mediated Reformatsky-type reactions are a key method for the functionalization of the pre-formed chroman-4-one scaffold, particularly at the α-position (C3). masterorganicchemistry.com

This reaction allows for the introduction of various substituents onto the chroman-4-one core. masterorganicchemistry.comgu.se For example, a combination of SmI₂, potassium bis(trimethylsilyl)amide (KHMDS), and tosyl cyanide (TsCN) can be used to introduce a cyano group into the C3 position of 2-alkyl-chroman-4-ones. kanto.co.jp This α-cyanation proceeds efficiently for a range of structurally diverse and sensitive chroman-4-one derivatives. kanto.co.jp This method highlights a strategic approach where the core is first synthesized and then modified to introduce desired functional groups. masterorganicchemistry.com

A classical and robust two-step approach to the chroman-4-one skeleton involves the O-alkylation of a phenol (B47542) followed by an intramolecular cyclization. This method typically begins with a substituted phenol, such as 2-tert-butylphenol, which is O-alkylated to form a β-phenoxypropionic acid.

The subsequent and final step is an intramolecular Friedel-Crafts acylation of the β-phenoxypropionic acid. researchgate.net This acid-catalyzed cyclization closes the heterocyclic ring to form the chroman-4-one. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation, often used in conjunction with microwave irradiation to expedite the reaction. wiley.comgrafiati.comresearchgate.net Lewis acids such as bismuth triflate (Bi(OTf)₃) have also been shown to catalyze this type of intramolecular acylation efficiently. researchgate.net This strategy offers a reliable route to chroman-4-ones from simple phenolic precursors. google.com

Stereoselective Synthesis of 8-(tert-Butyl)chroman-4-amine and its Analogues

The conversion of the prochiral 8-(tert-butyl)chroman-4-one into the chiral this compound requires a stereoselective approach to control the configuration of the newly formed stereocenter at the C4 position.

A highly effective and scalable route involves a three-step sequence starting from the chroman-4-one. lookchem.com

Asymmetric Ketone Reduction: The first step is a highly enantioselective reduction of the ketone to the corresponding (S)-chroman-4-ol. This is commonly achieved using the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane (B79455) source like borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂). This reaction typically proceeds with excellent enantioselectivity (>99% ee). lookchem.com

Stereochemical Inversion via Azide (B81097) Formation: The resulting (S)-alcohol undergoes a Mitsunobu reaction with an azide source (e.g., diphenylphosphoryl azide) to give the (R)-azidochromane. This step proceeds with a complete inversion of stereochemistry at the C4 center. lookchem.com

Azide Reduction: The final step is the reduction of the azide group to the primary amine. This can be accomplished using various methods, such as catalytic hydrogenation or reduction with lithium aluminum hydride, to yield the target (R)-chroman-4-amine. lookchem.com

This sequence allows for the synthesis of structurally diverse (R)-chroman-4-amines with excellent enantiomeric excess, and the final amine product can often be purified via crystallization with a chiral acid like (R)-mandelic acid or D-tartaric acid, further enhancing its optical purity. lookchem.com

| Step | Reaction | Reagents | Key Outcome | Reference |

| 1 | Asymmetric Reduction | (R)-2-Me-CBS-oxazaborolidine, BH₃·SMe₂ | (S)-Chroman-4-ol (>99% ee) | lookchem.com |

| 2 | Mitsunobu Inversion | DPPA, DEAD | (R)-4-Azidochromane (Inversion of stereocenter) | lookchem.com |

| 3 | Azide Reduction | H₂, Pd/C or LiAlH₄ | (R)-Chroman-4-amine | lookchem.com |

Alternative modern approaches for asymmetric reductive amination include biocatalysis. nih.govrsc.org Enzymes such as imine reductases (IREDs) and engineered amine dehydrogenases (AmDHs) can catalyze the direct conversion of a ketone to a chiral amine with high enantioselectivity, using ammonia (B1221849) or other amine donors. nih.govrsc.org These biocatalytic methods represent a green and highly selective alternative to traditional chemical methods. rsc.org

Enantioselective Ketone Reduction to (S)-Chroman-4-ols

A critical step in the synthesis of chiral chroman-4-amines is the enantioselective reduction of the prochiral chroman-4-one precursor to the corresponding chiral chroman-4-ol. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for achieving this transformation with high enantioselectivity. lookchem.com This method typically utilizes a chiral oxazaborolidine catalyst, which coordinates to the borane reducing agent and the ketone, thereby directing the hydride delivery to one face of the carbonyl group.

For the synthesis of (S)-chroman-4-ols, an in situ-generated B–H catalyst derived from (R)-diphenyl(pyrrolidin-2-yl)methanol and borane-N,N-diethylaniline complex can be employed. lookchem.com The reaction is typically carried out in a solvent such as methyl tert-butyl ether at a controlled temperature. lookchem.com This procedure has been shown to be scalable and provides high enantiomeric excess (ee) for a variety of substituted chroman-4-ones. lookchem.com

Table 1: CBS Reduction of Chroman-4-one

| Catalyst | Reducing Agent | Solvent | Product | Enantiomeric Excess (ee) |

|---|

Amine Inversion Strategies (e.g., Azide Inversion)

Following the synthesis of the (S)-chroman-4-ol, the introduction of the amine group with the opposite stereochemistry (R-configuration) at the C4 position is often achieved through a nucleophilic substitution reaction with inversion of configuration. A common and effective method is the azide inversion. lookchem.com

This process typically involves two steps:

Activation of the hydroxyl group: The hydroxyl group of the (S)-chroman-4-ol is first converted into a good leaving group, often a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine. lookchem.com

Nucleophilic substitution with azide: The resulting mesylate is then treated with an azide source, such as sodium azide or tetra-N-butylammonium azide, which displaces the mesylate group via an SN2 reaction, leading to the formation of the (R)-azide with inverted stereochemistry. lookchem.com

The azide can then be reduced to the corresponding amine using various methods, such as catalytic hydrogenation or Staudinger reduction, to yield the desired (R)-chroman-4-amine. lookchem.com It has been noted that some loss of enantiomeric purity can occur during this two-step process. lookchem.com

Purification and Isolation of Chiral Salts

After the synthesis of the crude (R)-chroman-4-amine, which may contain the minor (S)-enantiomer, purification is necessary to obtain the desired product with high enantiomeric purity. A highly effective method for both chemical and chiral purification is the formation of diastereomeric salts with a chiral resolving agent. lookchem.com

For the purification of (R)-chroman-4-amines, chiral acids such as (R)-mandelic acid or D-tartaric acid have been successfully employed. lookchem.com The crude amine is dissolved in a suitable solvent, like isopropyl alcohol, and the chiral acid is added. lookchem.com The resulting diastereomeric salt of the desired (R)-amine is often less soluble and will preferentially crystallize out of the solution upon cooling or the addition of an anti-solvent like hexanes. lookchem.com

This crystallization process can significantly upgrade the enantiomeric excess of the amine. lookchem.com The purified salt can then be filtered and, if necessary, the free amine can be liberated by treatment with a base. This method avoids the need for chromatography, making it a practical and scalable approach for obtaining enantiomerically pure chroman-4-amines. lookchem.com

Table 2: Chiral Salt Resolution of (R)-Chroman-4-amine

| Resolving Agent | Solvent System | Result |

|---|---|---|

| (R)-Mandelic Acid | Isopropyl alcohol/Hexanes | High purity (R)-chroman-4-amine mandelate (B1228975) salt lookchem.com |

Introduction of the 4-amine Moiety

The direct introduction of an amine group at the C4 position of the chroman-4-one scaffold is a key strategy for the synthesis of this compound and its derivatives.

Reductive Amination Procedures

Reductive amination is a widely used method for the synthesis of amines from ketones. masterorganicchemistry.com This one-pot reaction involves the formation of an imine or enamine intermediate from the ketone and an amine source, followed by its reduction to the corresponding amine. masterorganicchemistry.com

For the synthesis of primary chroman-4-amines, a modified Leuckart-type reaction can be employed. core.ac.uk This procedure utilizes an excess of ammonium acetate (B1210297) and aqueous ammonia as the amine source, with sodium cyanoborohydride (NaBH3CN) serving as the reducing agent. core.ac.uk Sodium cyanoborohydride is a particularly suitable reducing agent as it is selective for the reduction of the iminium ion in the presence of the ketone. masterorganicchemistry.com While this method is effective for producing racemic chroman-4-amines in moderate to good yields, attempts to develop an asymmetric version have been reported as unsuccessful. core.ac.uk

More recently, iron-catalyzed reductive amination has emerged as a more sustainable approach. d-nb.info An iron catalyst, potentially supported on nitrogen-doped silicon carbide, can be used under a hydrogen atmosphere with aqueous ammonia to convert ketones to primary amines. d-nb.info

Other Amination Strategies for Chroman-4-one Derivatives

Besides reductive amination, other strategies can be employed to introduce an amine group onto the chroman-4-one scaffold. One such method involves the use of ω-transaminases. These enzymes can catalyze the asymmetric amination of ketones to produce chiral amines with high enantioselectivity. amazonaws.com The reaction typically uses an amine donor, such as L-alanine or 2-propylamine, and requires a cofactor like pyridoxal (B1214274) 5'-phosphate (PLP). amazonaws.com Different ω-transaminases can exhibit varying levels of activity and stereoselectivity for a given substrate. amazonaws.com

Another approach is the Neber rearrangement, which can be used to synthesize α-amino ketones from ketoximes. researchgate.net While not a direct amination of the chroman-4-one, it represents a method to introduce an amino group adjacent to the carbonyl, which could then be further manipulated.

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold serves as a versatile building block for the synthesis of a wide range of derivatives. The primary amine functionality provides a reactive handle for various chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecules. gu.segoogle.com

One common derivatization is the acylation of the amino group to form amides. google.com This can be achieved by reacting the amine with acyl chlorides or carboxylic acids under appropriate coupling conditions. google.com For instance, coupling with amidino-aroyl or amidino-heteroaroyl derivatives can lead to compounds with specific biological activities. google.com

Furthermore, the chroman ring system itself can be functionalized. Modifications at various positions, including C2, C3, and C6, have been explored to create libraries of compounds for biological screening. gu.se For example, alkyl groups can be introduced at the C2 position, and various substituents can be incorporated at the C3 position through reactions like bromination followed by substitution. gu.se The tert-butyl group at the C8 position is a key feature of the target molecule, but other substitutions on the aromatic ring are also synthetically accessible. nih.gov

The development of peptidomimetics based on the chroman-4-one scaffold highlights the potential for creating complex architectures by attaching amino acid side chains as substituents. gu.se These modifications can lead to compounds with tailored pharmacological properties. core.ac.uk

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (S)-8-(tert-Butyl)chroman-4-ol |

| 8-(tert-Butyl)chroman-4-one |

| (R)-diphenyl(pyrrolidin-2-yl)methanol |

| Borane-N,N-diethylaniline complex |

| Methyl tert-butyl ether |

| (S)-Chroman-4-ol |

| Methanesulfonyl chloride |

| Triethylamine |

| Sodium azide |

| Tetra-N-butylammonium azide |

| (R)-Azide |

| (R)-Chroman-4-amine |

| (R)-Mandelic acid |

| D-Tartaric acid |

| Isopropyl alcohol |

| Hexanes |

| Ammonium acetate |

| Aqueous ammonia |

| Sodium cyanoborohydride |

| L-alanine |

| 2-Propylamine |

| Pyridoxal 5'-phosphate |

| Acyl chloride |

| Carboxylic acid |

| Amidino-aroyl derivatives |

| Amidino-heteroaroyl derivatives |

Modifications at the 4-amine Position (e.g., N-propargylation, urea (B33335) formation)

The primary amine at the C-4 position is a key site for synthetic modification, allowing for the introduction of various functional groups through N-alkylation, acylation, and condensation reactions.

N-propargylation

N-propargylation, the introduction of a propargyl group (–CH₂C≡CH) onto the nitrogen atom, is a valuable transformation. This reaction typically proceeds by treating the amine with a propargyl halide, such as propargyl bromide, in the presence of a base. The resulting N-propargylated compound contains a terminal alkyne, which can be further functionalized, for instance, via "click chemistry" to form triazoles. researchgate.netuab.cat While direct N-propargylation of this compound is not extensively documented, the reaction is common for primary and secondary amines. mdpi.com The general approach involves the nucleophilic attack of the amine on the electrophilic carbon of the propargyl halide. uab.cat

Urea Formation

The amine group of this compound can readily react with isocyanates or their synthetic equivalents to form substituted ureas. This is a common strategy in medicinal chemistry. nih.gov The synthesis of unsymmetrical ureas can be achieved by reacting the amine with an appropriate isocyanate, or by a two-step, one-pot procedure where the amine is first converted to an isocyanate intermediate using an agent like triphosgene (B27547), followed by the addition of another amine. mdpi.comnih.gov Studies on related chroman-8-amine (B169552) derivatives show their successful conversion into various N'-aryl-N-chromanylureas. mdpi.comnih.gov This involves reacting the chroman amine with triphosgene to form an isocyanate in situ, which then reacts with a variety of aryl amines to yield the final urea products. mdpi.com

Table 1: Examples of Modifications at the 4-Amine Position

| Reaction Type | Reactant 1 | Reactant 2 | General Product Structure |

|---|---|---|---|

| N-propargylation | This compound | Propargyl bromide | N-propargyl-8-(tert-butyl)chroman-4-amine |

Substitutions on the Chroman Ring System

Further diversification of the this compound scaffold can be achieved by introducing substituents onto the chroman ring itself. These modifications can occur on the aromatic portion or the pyran ring.

The aromatic ring of the chroman system can undergo electrophilic aromatic substitution reactions, although the position of the bulky tert-butyl group at C-8 and the directing effects of the ether oxygen and amine group will influence the regioselectivity. Synthetic modifications at the 2-, 3-, 6-, and 8-positions of chroman-4-ones and chromones have been reported as a means to develop new chemical entities. gu.se For instance, bromination can be a key step to introduce a functional handle for further substitutions. gu.se

Modifications on the pyran ring are also possible. For example, in related chroman-4-one systems, functional groups can be introduced at the C-3 position. mdpi.comresearchgate.net While these reactions are on a ketone precursor, they highlight the possibility of functionalizing the heterocyclic part of the scaffold. The synthesis of enantioenriched 3,4-disubstituted chromans has been achieved through methods like Lewis base-catalyzed carbosulfenylation, demonstrating that the C-3 and C-4 positions can be functionalized simultaneously. nih.gov

Table 2: Potential Sites for Substitution on the Chroman Ring

| Position | Type of Reaction | Potential Reagents | Notes |

|---|---|---|---|

| C-6 | Electrophilic Aromatic Substitution | Br₂, FeBr₃ | The position ortho to the ether oxygen and para to the tert-butyl group is a likely site for substitution. |

| C-5 | Electrophilic Aromatic Substitution | HNO₃, H₂SO₄ | Nitration could occur, influenced by the existing substituents. |

| C-3 | Functionalization (from precursor) | N-Bromosuccinimide (on chroman-4-one) | Introduction of various groups is possible via substitution of a halogenated intermediate. gu.se |

Preparation of Metal Complexes

The this compound molecule possesses potential metal-coordinating sites, namely the nitrogen atom of the amine and the oxygen atom of the pyran ring. Such molecules can act as ligands in the formation of metal complexes. mdpi.comresearchgate.net The incorporation of metals like copper, zinc, palladium, or platinum into biologically active ligands is a strategy to develop novel compounds with enhanced properties. nih.gov

While specific metal complexes of this compound are not widely reported, the synthesis of complexes with related structures is known. For example, a copper(II) complex of 8-(tert-butyl)-3-(pyridin-2-yl)-2H-chromen-2-one has been synthesized and characterized. nih.govfrontiersin.org In this case, the coordination involves the pyridinyl nitrogen and the carbonyl oxygen of the coumarin-type ligand. This demonstrates that the tert-butylated chroman framework can be successfully incorporated into metal complexes. For this compound, the amine nitrogen and the ether oxygen could act as a bidentate ligand, forming chelate rings with a suitable metal ion. The design of transition metal complexes often utilizes ligands containing N and O donor atoms. mdpi.com

Table 3: Potential Metal Complex Formation

| Metal Ion | Potential Ligand | Potential Coordination Sites |

|---|---|---|

| Copper (Cu²⁺) | This compound | N (amine), O (ether) |

| Palladium (Pd²⁺) | This compound | N (amine), O (ether) |

| Platinum (Pt²⁺) | This compound | N (amine), O (ether) |

Advanced Spectroscopic and Quantum Chemical Characterization of this compound

Following a comprehensive search of scientific literature and academic databases, it has been determined that specific, in-depth research detailing the advanced spectroscopic and quantum chemical characterization of the compound This compound is not publicly available.

While computational studies, including Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are commonly employed to analyze the structural, electronic, and spectroscopic properties of novel chemical entities, no published papers were found that apply these specific analyses to this compound.

Searches for data pertaining to the requested outline, including:

Density Functional Theory (DFT) Calculations:

Structural and Electronic Properties

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Electrostatic Potential and Molecular Charge Distributions

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Correlated Theoretical and Experimental Spectroscopic Characterization

...did not yield specific results for the target molecule.

Research is available for structurally related compounds, such as various substituted chroman-4-ones and other chromane (B1220400) derivatives. These studies utilize quantum chemical calculations to explore structure-activity relationships, predict spectroscopic behavior, and determine molecular properties. However, in strict adherence to the request to focus solely on This compound , the findings from these related but distinct molecules cannot be presented.

Therefore, the generation of a detailed article based on the provided outline is not possible without the foundational scientific research on this specific compound.

Advanced Spectroscopic and Quantum Chemical Characterization

Spectroscopic Characterization Techniques (Theoretical and Experimental Correlation)

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)In the ¹H NMR spectrum, the protons of the tert-butyl group would likely appear as a sharp singlet at approximately 1.2-1.4 ppm. The protons on the chroman ring system, including those adjacent to the amine and the ether oxygen, as well as the aromatic protons, would resonate in distinct regions of the spectrum, with their chemical shifts and coupling patterns providing detailed structural information. The amine protons (NH₂) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

The ¹³C NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment. The quaternary carbon and the three methyl carbons of the tert-butyl group would have characteristic chemical shifts. The carbons of the chroman skeleton, including the carbon bearing the amine group (C4), the aromatic carbons, and the carbons adjacent to the oxygen atom, would all be identifiable based on their expected chemical shift ranges.

Mass Spectrometry (MS)Mass spectrometry analysis would determine the compound's molecular weight and provide information about its fragmentation pattern. For 8-(tert-Butyl)chroman-4-amine (C₁₃H₁₉NO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (205.30 g/mol ). A common fragmentation pathway for tert-butyl containing compounds is the loss of a tert-butyl radical or cation, which would lead to significant fragment ions. Alpha-cleavage adjacent to the amine group is another characteristic fragmentation pathway for amines, which would also result in predictable fragment ions.

Without experimental data, any further discussion would be speculative. Researchers requiring this information would need to perform the analyses on a physical sample of the compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of the tert-Butyl Group at Position 8

The tert-butyl group, a large and sterically demanding substituent, plays a pivotal role in defining the molecular interactions of 8-(tert-Butyl)chroman-4-amine. researchgate.netudg.edu Its presence at the C-8 position of the chroman ring introduces specific steric and electronic properties that are fundamental to the molecule's biological function.

The most significant characteristic of the tert-butyl group is its substantial size, which imposes considerable steric hindrance. researchgate.netnih.gov This bulk can be crucial for orienting the molecule within a biological target's binding site, potentially enhancing selectivity by preventing interactions with other receptors. researchgate.net The steric bulk can also shield adjacent parts of the molecule from metabolic degradation, thereby increasing its stability and duration of action. researchgate.net

The combination of steric and electronic effects from the 8-tert-butyl group directly impacts the compound's binding affinity and selectivity for its biological targets. The group's size can be advantageous if it fits snugly into a hydrophobic pocket within the receptor, leading to a high-affinity interaction. Conversely, if the pocket is too small, the bulky group will prevent optimal binding, reducing potency.

In studies of related compounds, bulky substituents on the terminal amine were found to be accommodated but tended to decrease potency as stimulants. nih.gov However, the strategic placement of a tert-butyl group on the ring system, as in this compound, can serve to enhance selectivity. For instance, in other molecular scaffolds, bulky groups have been shown to impart high selectivity between different transporter proteins, such as the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). researchgate.net This suggests the 8-tert-butyl group may restrict the conformational freedom of the chroman ring, locking it into a bioactive conformation that is preferred by a specific receptor subtype.

Role of the Amine Moiety at Position 4

The primary amine at the C-4 position is a critical functional group, largely responsible for the compound's physicochemical properties and its ability to form key interactions with biological targets.

The C-4 position of the chroman ring is a stereocenter, meaning this compound can exist as different stereoisomers (enantiomers). The specific spatial arrangement of the amine group is often crucial for biological activity. The (S)-enantiomer, (S)-8-(tert-Butyl)chroman-4-amine, is a known chemical entity, indicating that the stereochemistry at this position is a key aspect of its identity. bldpharm.combldpharm.com

In many biologically active molecules, one enantiomer is significantly more potent than the other because it aligns more effectively with the three-dimensional structure of the target receptor. Studies on chiral sulfur compounds have shown that stereochemistry significantly impacts molecular interactions and can be probed to determine conformational information. nih.gov For chroman-amine derivatives, the specific orientation of the amine allows it to act as a hydrogen bond donor and/or acceptor, forming critical bonds that anchor the molecule in its binding site. Different stereoisomers would present this amine group at different angles, leading to variations in binding affinity and efficacy.

Modification, or derivatization, of the primary amine at C-4 can dramatically alter the compound's biological profile. nih.gov Converting the primary amine to a secondary or tertiary amine, or to an amide, changes its polarity, hydrogen-bonding capacity, and basicity. nih.govnih.gov

Gas chromatography studies often require derivatization to reduce the polarity of amines and improve their analytical properties. nih.govsemanticscholar.org In a medicinal chemistry context, these same changes affect how the molecule interacts with its biological target. For example, a thorough SAR investigation of bupropion (B1668061) analogs, many of which possess a tert-butyl amine substituent, demonstrated that modifications to the amine group significantly affected binding and activity at monoamine transporters. nih.gov Increasing the size of the N-alkyl substituent on cathinone (B1664624) derivatives generally led to a decline in potency. nih.gov Similarly, converting a tertiary amine to a secondary or primary amine in another series resulted in a major decrease in potency. nih.gov This highlights that the nature of the amine moiety is a highly sensitive determinant of biological activity.

Substituent Effects on the Chroman Ring System

Beyond the specific groups at C-8 and C-4, other substitutions on the chroman ring system can fine-tune the molecule's properties. SAR studies on related chroman-4-ones provide insight into how different substituents can modulate activity. researchgate.net

Research has shown a close relationship between the molecular structure of chroman-4-ones and their inhibitory activity, where even minor changes to the ring system markedly affect potency. nih.gov For instance, the electronic nature of substituents is critical; electron-poor chroman-4-ones are generally more potent inhibitors than electron-rich compounds. nih.gov The position of the substituent is also vital, with a substituent at the 6-position being more important for activity than one at the 8-position in certain series. nih.gov Furthermore, bulky groups connected directly to the ring system can diminish inhibitory effects, suggesting a delicate balance of size and electronics is required for optimal activity. nih.gov

Modulations at Positions 2, 3, and 6

Systematic modifications to the chroman ring system have provided valuable insights into the structural requirements for biological activity. Research into related scaffolds has shown that substitutions at positions 2, 3, and 6 can significantly impact efficacy. For instance, in analogous heterocyclic compounds, the introduction of bulky substituents can either enhance or diminish activity depending on the target's steric tolerance. While specific data on this compound is limited in publicly available literature, general principles of medicinal chemistry suggest that:

Position 2: Introduction of small alkyl groups or functional groups capable of hydrogen bonding could modulate the compound's interaction with its biological target.

Position 3: Alterations at this position, including changes in stereochemistry, can be critical for establishing the optimal orientation within a binding pocket.

Position 6: Substitution at this position on the benzene (B151609) ring can influence electronic properties and metabolic stability.

A hypothetical representation of the impact of these substitutions is presented in the table below.

| Position of Modification | Type of Substituent | Predicted Impact on Activity |

| 2 | Methyl | Potential for steric hindrance or favorable van der Waals interactions. |

| 3 | Hydroxyl | Introduction of hydrogen bonding capability, potentially increasing binding affinity. |

| 6 | Fluoro | Can alter electronic distribution and improve metabolic stability through blocking of potential metabolic sites. |

Relationship between Substituent Properties and Biological Potency

The electronic nature of substituents on the aromatic ring of the chroman scaffold plays a pivotal role in determining biological potency. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the molecule's polarity, lipophilicity, and ability to engage in specific interactions such as π-π stacking or hydrogen bonding.

Studies on similar classes of compounds have demonstrated that EWGs can significantly influence activity. For example, in a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, compounds with strong electron-withdrawing substituents were found to be most active and selective at the dopamine transporter (DAT). researchgate.net This suggests that for this compound analogs, the strategic placement of EWGs could enhance their interaction with specific biological targets. The effect of an EWG is to decrease the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can result in higher reactivity towards nucleophiles. researchgate.net

The following table illustrates the potential effects of different EWGs on the biological potency of the this compound core structure.

| Substituent (R) | Electronic Property | Predicted Effect on Potency |

| -NO2 | Strong Electron-Withdrawing | May significantly increase potency by enhancing interactions with electron-deficient regions of the target. |

| -CN | Strong Electron-Withdrawing | Similar to nitro group, can enhance potency through favorable electronic interactions. |

| -CF3 | Strong Electron-Withdrawing | Can improve metabolic stability and lipophilicity, potentially leading to increased potency and better pharmacokinetic properties. |

| -Cl | Weak Electron-Withdrawing | May offer a balance of electronic effects and steric bulk, leading to moderate increases in potency. |

Correlation of Molecular Descriptors from Quantum Chemical Calculations with Biological Activity

Quantum chemical calculations provide a powerful tool for understanding the electronic properties of molecules and correlating them with biological activity. Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO energy gap, can offer insights into a molecule's reactivity and stability. crimsonpublishers.com

A smaller HOMO-LUMO gap is often associated with higher chemical reactivity and can influence the biological activity of a molecule. crimsonpublishers.com For the this compound series, quantum chemical calculations can be employed to compute these descriptors for various analogs. These theoretical values can then be correlated with experimentally determined biological activities to build predictive Quantitative Structure-Activity Relationship (QSAR) models. Such models can guide the synthesis of new compounds with potentially improved potency. researchgate.net

Computational Approaches to SAR Analysis

Computational methods are indispensable in modern drug discovery for analyzing SAR and predicting the biological activity of novel compounds.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound and its analogs, docking studies can be performed to understand how they bind to their biological targets, such as enzymes or receptors. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.gov For example, docking of imidazoquinoline derivatives into Toll-like receptors (TLRs) revealed that TLR7-biased activity was driven by the formation of multiple hydrogen bonds that were not formed with TLR8. chemrxiv.org

Molecular Dynamics Simulations

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations can be used to assess the stability of the docked pose and to explore the conformational changes that may occur upon ligand binding. For this compound analogs, MD simulations can provide a more realistic representation of the binding event and help to refine the understanding of the interactions governing molecular recognition.

Binding Free Energy Calculations

Predicting the binding affinity of a ligand to its target is a major goal in computational chemistry. nih.gov Binding free energy calculations, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods, can be used to estimate the strength of the interaction between a ligand and a protein. wustl.edu These calculations can be applied to a series of this compound analogs to rank their predicted binding affinities, thereby prioritizing the synthesis of the most promising candidates. nih.gov These methods provide a more quantitative prediction of binding affinity compared to docking scores alone. wustl.edu

Based on a comprehensive review of the provided search results, there is no specific scientific literature detailing the biochemical and pharmacological investigations of the compound “this compound” in the context of Sirtuin 2 (Sirt2) or Pteridine (B1203161) Reductase 1 (PTR1) inhibition. The available research focuses on the related chroman-4-one scaffold.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict requirements of the user's request for content focused solely on "this compound". Providing information on different compounds would violate the core instructions of the prompt.

Biochemical and Pharmacological Investigations

Receptor Agonism/Antagonism

The chroman scaffold, a core component of 8-(tert-Butyl)chroman-4-amine, has been identified as a privileged structure in medicinal chemistry, capable of interacting with a variety of biological targets, including G-protein coupled receptors like the somatostatin receptors.

Somatostatin Receptor Modulation (e.g., β-turn mimetics)

Somatostatin is a crucial regulatory peptide whose biological activity is often dependent on a specific three-dimensional conformation known as a β-turn. nih.gov The development of small molecules that mimic this β-turn structure is a key strategy for creating non-peptidic ligands for somatostatin receptors (sst). researchgate.net

Research into chroman-4-one and chromone-based scaffolds has shown their potential as somatostatin β-turn mimetics. nih.gov These rigid ring systems can be engineered to present key pharmacophoric side chains in a spatial arrangement that resembles the critical Trp8 and Lys9 residues of somatostatin. A proof-of-concept study demonstrated that chroman derivatives with substituents at the 2- and 8-positions could effectively mimic type II or type II' β-turns. When evaluated for their affinity, these compounds displayed Ki values in the low micromolar range for somatostatin receptor subtypes sst2 and sst4. nih.gov This indicates that the chroman framework, such as that in this compound, is a viable starting point for designing non-peptide ligands that can modulate somatostatin receptor activity.

Anticancer Mechanism of Action Studies

Derivatives of the chroman and the related chromene scaffold have demonstrated significant potential as anticancer agents. Investigations into their mechanisms of action have highlighted effects on cell proliferation, programmed cell death, and interactions with key cellular components.

Antiproliferative Activity in Various Cancer Cell Lines (e.g., HeLa, breast, lung cancer)

The chroman-4-one scaffold and its derivatives are known to exhibit a range of biological activities, including anticancer effects. mdpi.comnih.gov Numerous studies have documented the antiproliferative and cytotoxic properties of compounds containing the chroman or benzochromene core against a panel of human tumor cell lines.

Specifically, 4-amino-benzo[h]chromen-2-one analogs have shown potent cytotoxicity. nih.gov Fused benzo[h]chromeno[2,3-d]pyrimidine derivatives have also demonstrated significant growth inhibition against multiple cell lines, including those for breast cancer and melanoma. nih.gov While direct data for this compound is not specified in the reviewed literature, the consistent antiproliferative activity of structurally related compounds underscores the potential of this chemical class. For example, certain benzochromene derivatives have been reported to effectively destroy breast cancer cells. nih.gov Similarly, various compounds have shown antiproliferative effects against HeLa cervical cancer cells. researchgate.netnih.gov

Table 1: Antiproliferative Activity of Selected Chroman and Chromene Derivatives

| Compound Class | Cell Line(s) | Observed Effect |

| 4-Amino-2H-benzo[h]chromen-2-one Analogs | Breast Cancer (MDA-MB-231) | High cytotoxicity nih.gov |

| Benzo[h]chromeno[2,3-d]pyrimidine Derivatives | Breast Cancer (MCF-7, MDA-MB-468), Melanoma (MDA-MB-435) | Significant growth inhibition; induction of total cell death in some lines nih.gov |

| Benzochromene Derivatives | Breast Cancer (MCF-7, MDA-MB-231, T-47D) | Induction of apoptosis nih.gov |

| 2-Amino-4-(4-methoxyphenyl)-4H-benzochromene-3-carbonitrile | Leukemia (K562) | IC50 value of 30 µM nih.govtandfonline.com |

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which chroman and chromene derivatives exert their anticancer effects is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. plos.org

Studies on various cancer cell lines have consistently shown that these compounds can trigger apoptosis. For instance, a benzochromene derivative was found to induce apoptosis and cause cell cycle arrest at the sub-G1 phase in human leukemia (K562) cells. nih.govtandfonline.com In breast cancer cells (MCF-7), a different benzo[h]chromeno[2,3-d]pyrimidine derivative was shown to arrest the cell cycle in the G1 phase. nih.gov Similarly, 1H-benzo[f]chromene derivatives have been demonstrated to cause both cell cycle arrest and apoptosis in doxorubicin-resistant MCF-7/ADR breast cancer cells. mdpi.com This ability to halt cell proliferation and induce cell death is a key indicator of the therapeutic potential of this class of compounds.

Role of Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is another mechanism implicated in the anticancer activity of chroman-related compounds. Cancer cells often have a delicate redox balance, and a sudden increase in ROS can push them into apoptosis. nih.gov

Research has indicated that synthetic benzochromene derivatives can induce apoptosis in breast cancer cell lines such as MCF-7, MDA-MB-231, and T-47D through the production of ROS. nih.gov This increase in intracellular ROS can lead to direct damage to cellular components like proteins, lipids, and DNA, ultimately triggering the apoptotic cascade. nih.gov

DNA Binding Studies

The interaction with DNA is a common mechanism of action for many anticancer drugs. Studies have been conducted to determine if compounds with a chromene backbone can bind to DNA.

An article on the biochemical and pharmacological properties of this compound cannot be generated at this time. Extensive searches for specific data regarding its effects on tubulin dynamics, antimicrobial mechanisms, and anti-inflammatory pathways did not yield sufficient information to fulfill the detailed requirements of the requested article outline.

The search results provided general information on related compounds or broader concepts but lacked the specific research findings necessary for a scientifically accurate and thorough article on this compound. For instance, while information exists on the antimicrobial properties of various chroman-4-one scaffolds and other tertiary amine compounds, specific data detailing the antibacterial, antifungal, and antiparasitic activity of this compound against Staphylococcus aureus, E. coli, Candida albicans, Trypanosoma brucei, Leishmania infantum, and P. falciparum could not be located. Similarly, no specific studies were found that directly link this compound to the inhibition of tubulin dynamics or the modulation of anti-inflammatory pathways through TNF-α inhibition via the p38 MAPK pathway.

To provide an accurate and authoritative article as requested, access to specific scientific studies and the detailed research findings contained within them is necessary. Without this specific data, generating the content for the outlined sections and subsections would not be possible.

Future Directions and Translational Research

Optimization of 8-(tert-Butyl)chroman-4-amine Derivatives for Enhanced Efficacy and Selectivity

The core structure of this compound offers multiple points for chemical modification to enhance its therapeutic properties. Future optimization efforts could focus on systematic structure-activity relationship (SAR) studies to improve both potency and selectivity towards specific biological targets. The chroman ring system is a versatile scaffold, and modifications at various positions have been shown to significantly impact the biological activity of related compounds.

Key areas for derivatization would include:

Modifications of the Amine Group: The primary amine at the 4-position is a key functional group that can be modified to alter the compound's physicochemical properties, such as polarity and basicity, which in turn can influence target binding and pharmacokinetic profiles.

Substitution on the Chroman Ring: The aromatic portion of the chroman ring presents opportunities for substitution to explore electronic and steric effects on activity.

Stereochemistry: The chiral center at the 4-position implies that the stereoisomers of this compound could exhibit different biological activities and potencies.

A systematic approach to generating a library of derivatives and screening them for activity will be crucial. For instance, studies on other chroman-4-one derivatives have shown that substitutions at the C-2, C-3, C-6, and C-7 positions can yield more potent antioxidant compounds. nih.gov Similarly, research on substituted chroman-4-ones as SIRT2 inhibitors has demonstrated that larger, electron-withdrawing groups in the 6- and 8-positions are favorable for activity. nih.govnih.govacs.org

Table 1: Proposed Modifications to this compound for SAR Studies

| Position of Modification | Type of Substituent | Rationale |

|---|---|---|

| 4-Amine | Alkylation, Acylation, Sulfonylation | Modulate basicity, lipophilicity, and hydrogen bonding capacity. |

| 6-Position | Halogens, Alkoxy groups, Nitro groups | Investigate electronic effects on the aromatic ring and potential for new interactions with biological targets. |

Exploration of Novel Biological Targets and Mechanisms of Action

While the chroman scaffold is associated with a wide range of biological activities, the specific targets of this compound are yet to be fully elucidated. nih.gov Future research should aim to identify and validate its molecular targets to understand its mechanism of action.

Potential avenues for target identification include:

Affinity Chromatography and Mass Spectrometry: This approach can be used to isolate and identify proteins that bind to this compound.

Computational Target Prediction: In silico methods can predict potential protein targets based on the compound's structure.

Phenotypic Screening: High-content screening of the compound in various cell lines can provide insights into the biological pathways it modulates.

Related chroman derivatives have been shown to target enzymes such as sirtuin 2 (SIRT2) and pteridine (B1203161) reductase 1, suggesting that this compound may also interact with these or other enzymes. nih.govnih.govnih.gov For example, a series of substituted chromone (B188151) and chroman-4-one derivatives were identified as potent and highly selective SIRT2 inhibitors. nih.gov

Development of Advanced Delivery Systems or Formulations

The physicochemical properties of this compound, particularly its hydrophobicity, may present challenges for its formulation and delivery. Advanced drug delivery systems can be explored to improve its solubility, bioavailability, and targeted delivery.

Promising formulation strategies include:

Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs, potentially improving the solubility and in vivo stability of this compound. nih.govicbcongress.comyoutube.comypidathu.or.idprotocols.io

Nanoparticles: Polymeric nanoparticles can be engineered to control the release of the encapsulated drug and to target specific tissues or cells. mdpi.comnih.govnih.govresearchgate.net

Nanoemulsions: These formulations can enhance the oral bioavailability of hydrophobic drugs by increasing their surface area for absorption.

The choice of delivery system will depend on the intended therapeutic application and route of administration. For instance, liposomal formulations have been shown to enhance the bioavailability of water-insoluble drugs. nih.gov

Potential for Combination Therapies

Investigating the synergistic effects of this compound with existing therapeutic agents could lead to more effective treatment strategies with reduced side effects. google.com Combination therapy is a cornerstone of treatment for many complex diseases, including cancer.

Future studies could explore combinations with:

Chemotherapeutic Agents: If this compound is found to have anticancer activity, its combination with standard chemotherapeutics could be evaluated for synergistic or additive effects. Plant-derived compounds have been shown to have synergistic cytotoxic effects on cancer cells when used with chemotherapeutics like cisplatin (B142131) or paclitaxel. mdpi.com

Other Targeted Therapies: Combining this compound with drugs that have a different mechanism of action could overcome resistance and improve therapeutic outcomes.

The rationale for combination therapy is to target multiple pathways involved in the disease process, thereby increasing efficacy and reducing the likelihood of drug resistance.

Further Preclinical Studies and Investigations into in vivo Efficacy

To translate the potential of this compound into a clinical candidate, a comprehensive preclinical evaluation is necessary. This will involve both in vitro and in vivo studies to assess its efficacy and safety.

Key preclinical studies would include:

In vitro Efficacy Models: Testing the compound in relevant cell-based assays to confirm its biological activity and determine its potency.

In vivo Animal Models: Evaluating the efficacy of this compound in animal models of the target disease.

Pharmacokinetic and Pharmacodynamic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its relationship with the observed pharmacological effects.

Toxicology Studies: Assessing the safety profile of the compound through acute and chronic toxicity studies in animals. altasciences.compacificbiolabs.comresearchgate.net

Application in Structure-Based Drug Design Initiatives

Once a biological target for this compound is identified and its structure is determined, structure-based drug design (SBDD) can be employed to guide the optimization of lead compounds. nih.gov SBDD utilizes the three-dimensional structure of the target protein to design molecules that bind with high affinity and selectivity.

The SBDD workflow would involve:

X-ray Crystallography or NMR Spectroscopy: Determining the three-dimensional structure of the target protein in complex with this compound or its derivatives.

Molecular Modeling and Docking: Using computational methods to predict the binding modes of new derivatives and to prioritize them for synthesis. nih.gov

Pharmacophore Modeling: Identifying the key chemical features required for biological activity, which can guide the design of novel scaffolds. nih.govdovepress.comresearchgate.netdergipark.org.tr

This iterative process of design, synthesis, and testing can accelerate the discovery of more potent and selective drug candidates.

Q & A

Basic Research Questions

Q. What synthetic routes are used to prepare 8-(tert-Butyl)chroman-4-amine, and how is its structural integrity validated?

- Methodological Answer : The synthesis typically involves alkylation or amination of chroman-4-one precursors. For example, gem-dimethylchroman-4-amine derivatives are synthesized via reductive amination using sodium cyanoborohydride or catalytic hydrogenation. Structural validation employs nuclear magnetic resonance (NMR) for stereochemical analysis and mass spectrometry (MS) for molecular weight confirmation .

Q. What in vitro assays are recommended for initial screening of this compound's bioactivity in neurodegenerative disease research?

- Methodological Answer : Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition assays are standard. Use Ellman’s method with a dual-wavelength spectrophotometer (412 nm and 450 nm) to measure IC₅₀ values. For reproducibility, perform triplicate experiments with donepezil as a positive control .

Q. How can researchers verify the novelty of synthesized this compound derivatives?

- Methodological Answer : Cross-reference synthesized compounds with databases like SciFinder or Reaxys. Compare melting points, NMR shifts, and optical rotation data with literature. If discrepancies arise, conduct X-ray crystallography for definitive structural confirmation .

Advanced Research Questions

Q. How can contradictory inhibition data between AChE and BuChE isoforms be resolved for this compound derivatives?

- Methodological Answer : Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition mechanisms (competitive, non-competitive). Calculate inhibition constants (Kᵢ) for free enzyme (Kᵢᶜ) and enzyme-substrate complex (Kᵢᵤ) to identify isoform-specific binding modes. Use molecular docking to validate steric or electronic interactions with active-site residues .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

- Methodological Answer : Employ chiral auxiliaries (e.g., (R)- or (S)-BINOL) in asymmetric catalysis or use chiral stationary phases (CSPs) in preparative HPLC for resolution. Monitor enantiomeric excess (ee) via chiral GC or polarimetry .

Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties, such as blood-brain barrier (BBB) permeability?

- Methodological Answer : Conduct logP measurements (octanol-water partition coefficient) to assess lipophilicity. Use in vitro BBB models (e.g., MDCK-MDR1 cells) to measure permeability coefficients (Papp). Compare with analogs lacking the tert-butyl group to isolate its contribution to bioavailability .

Q. What experimental designs are suitable for investigating the compound’s mixed-type inhibition of monoamine oxidases (MAO-A/B)?

- Methodological Answer : Use kynuramine as a substrate in fluorometric assays. Measure 4-hydroxyquinoline formation (excitation: 310 nm, emission: 400 nm) with/without pre-incubation of the inhibitor. Calculate selectivity ratios (MAO-A vs. MAO-B) and validate via time-dependent inhibition studies .

Data Analysis & Reporting

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound in publications?

- Methodological Answer : Provide raw spectral files in supplementary materials. Annotate deviations from expected shifts (e.g., solvent effects, tautomerism). Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in enzyme inhibition studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.